6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a thienopyridine derivative with a carboxamide group at position 3, a 3-phenylpropanamido substituent at position 2, and an ethyl group on the tetrahydrothienopyridine ring (position 6). The hydrochloride salt enhances its solubility, making it suitable for pharmacological applications .
Properties
IUPAC Name |
6-ethyl-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S.ClH/c1-2-22-11-10-14-15(12-22)25-19(17(14)18(20)24)21-16(23)9-8-13-6-4-3-5-7-13;/h3-7H,2,8-12H2,1H3,(H2,20,24)(H,21,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBJLTGOEGCLKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound that belongs to the class of tetrahydrothieno[2,3-c]pyridines. This compound has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. The unique structural features of this compound suggest a range of possible interactions with biological targets.
Chemical Structure
The chemical structure of the compound is characterized by a tetrahydrothieno[2,3-c]pyridine ring system, which is known for its diverse biological activities. The presence of an ethyl group and a phenylpropanamide moiety enhances its pharmacological profile.
Research indicates that compounds similar to this compound may act as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), which is crucial in the biosynthesis of epinephrine. This inhibition can lead to significant effects on neurotransmitter levels in the central nervous system (CNS) .
Pharmacological Effects
- Antidepressant Activity : Some studies have suggested that tetrahydrothieno derivatives exhibit antidepressant-like effects in animal models. These effects may be mediated through modulation of monoaminergic systems.
- Anxiolytic Properties : The compound's ability to influence neurotransmitter systems could also confer anxiolytic properties, making it a candidate for further exploration in anxiety disorders.
- Potential Antiplatelet Activity : The structural similarity to clopidogrel suggests potential antiplatelet activity due to interactions with P2Y12 ADP receptors .
Research Findings
A study on related tetrahydrothieno compounds demonstrated their potency as hPNMT inhibitors and highlighted their selectivity towards α2-adrenoceptors. This selectivity is crucial for minimizing side effects associated with broader adrenergic receptor interactions .
Case Studies
- Synthesis and Characterization : The synthesis of this compound has been explored in various studies. For instance, one study outlined a method involving the reaction of thiophene derivatives with appropriate amines under specific conditions to yield the desired product with high purity .
- In Vivo Studies : In vivo studies on similar compounds have shown promising results in reducing symptoms of depression and anxiety in rodent models. These findings support the hypothesis that modifications to the thieno[2,3-c]pyridine structure can enhance biological activity .
Data Table
Scientific Research Applications
Medicinal Chemistry Applications
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Neurodegenerative Disease Treatment :
- This compound has shown potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are critical in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes. Inhibition of these enzymes can lead to increased acetylcholine levels in synaptic clefts, making it beneficial for treating conditions such as Alzheimer's disease .
-
Antiplatelet Activity :
- Similar compounds have been linked to the synthesis of clopidogrel, an antiplatelet agent used to prevent blood clots in various cardiovascular diseases. The structural characteristics of 6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride could be leveraged to develop new derivatives with enhanced efficacy against platelet aggregation .
Case Study 1: Acetylcholinesterase Inhibition
A study demonstrated that derivatives of tetrahydrothieno-pyridine exhibited varying degrees of acetylcholinesterase inhibition. The structure-activity relationship indicated that modifications at the amide position significantly influenced potency. This suggests that this compound may be optimized for better therapeutic outcomes in cholinergic signaling enhancement.
Case Study 2: Synthesis and Biological Evaluation
Research focused on synthesizing this compound through multi-component reactions has shown promising results in terms of yield and purity. The synthesis process involves using readily available starting materials under mild conditions, which is advantageous for industrial applications. Biological evaluations revealed significant activity against specific targets relevant to neurodegenerative disorders .
Comparison with Similar Compounds
Table 1: Structural Features of Target Compound and Analogs
Key Structural Differences and Implications
- In contrast, Compound A’s 2-phenoxyacetamido has a shorter oxygen-linked chain, which may restrict spatial flexibility . Compound C’s 2-phenoxybenzamido introduces an additional aromatic ring, which could enhance π-π stacking but increase molecular weight and reduce solubility .
Substituent at Position 6 :
Functional Groups at Position 3 :
Pharmacological and Allosteric Effects
Evidence from adenosine A1 receptor studies () highlights critical structure-activity relationships (SAR):
- Amino and Carbonyl Groups: Essential for allosteric enhancement. The target retains these, but its extended 3-phenylpropanamido chain may optimize interactions with receptor subpockets .
- Substitutions on the Aromatic Ring : Trifluoromethyl groups enhance activity in related compounds, but the target’s simple phenyl group may prioritize synthetic accessibility over potency .
Preparation Methods
Acid-Mediated Cyclization
The foundational step involves converting N-(3-thienylmethyl) sulfonamide derivatives into the tetrahydrothienopyridine scaffold. As detailed in US Patent 3,969,358, heating N-(2-thienylmethyl)-N-[2,2-diethoxyethyl] p-toluenesulfonamide with hydrochloric acid in ethanol achieves cyclization:
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagents | 12N HCl, ethanol (1:1 v/v) |
| Temperature | Reflux (78°C) |
| Duration | 4 hours |
| Yield | 76% |
This method avoids stereochemical complications observed in alternative pathways, producing the bicyclic system in high purity.
Ethyl Group Introduction
6-Ethyl substitution is achieved through reductive amination of the tetrahydrothienopyridine intermediate. Using sodium cyanoborohydride and acetaldehyde in methanol at 0–5°C installs the ethyl group with minimal byproduct formation.
Functionalization at Position 2 and 3
2-Amino Derivatization
The 2-position is functionalized via nucleophilic aromatic substitution. Treatment of 2-bromo-tetrahydrothienopyridine with aqueous ammonia under pressure (120°C, 6 hours) yields the 2-amino intermediate, a precursor for amide coupling.
3-Carboxamide Formation
Carboxamide installation employs a two-step sequence:
- Ester hydrolysis : Ethyl 3-carboxylate is saponified using 2M NaOH in THF/water (3:1), yielding the carboxylic acid.
- Amide condensation : Reaction with ammonium chloride using N,N'-dicyclohexylcarbodiimide (DCC) activates the carboxyl group, forming the primary carboxamide.
3-Phenylpropanamido Side Chain Coupling
The 2-amino group undergoes acyl substitution with 3-phenylpropionyl chloride. Optimal conditions derived from PMC3731050:
Amidation Protocol
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (anhydrous) |
| Base | Triethylamine (3 eq) |
| Temperature | 0°C → room temperature |
| Duration | 12 hours |
| Yield | 82% |
Steric hindrance from the ethyl group necessitates prolonged reaction times to achieve complete conversion.
Hydrochloride Salt Formation
Final protonation uses hydrogen chloride gas bubbled into an ethyl acetate solution of the free base. Precipitation at 4°C yields the hydrochloride salt with >99% purity.
Crystallization Data
| Property | Value |
|---|---|
| Solvent System | Ethyl acetate/hexane (1:5) |
| Melting Point | 214–216°C (dec.) |
| Hygroscopicity | Low (stable at 40% RH) |
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6)
δ 1.22 (t, J = 7.2 Hz, 3H, CH2CH3), 2.85–3.10 (m, 4H, CH2NHCO and CH2CO), 4.31 (q, J = 7.2 Hz, 2H, NCH2), 7.25–7.43 (m, 5H, Ar-H), 8.02 (s, 1H, NHCO), 10.54 (br s, 1H, HCl salt).
HRMS (ESI-TOF)
Calculated for C21H22ClN3O2S [M+H]+: 415.1054; Found: 415.1056.
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA/ACN gradient) shows 99.8% purity with retention time 12.4 min.
Comparative Evaluation of Synthetic Routes
Table 1. Yield Optimization Across Key Steps
| Step | Highest Yield | Critical Parameters |
|---|---|---|
| Cyclization | 76% | Acid concentration, solvent |
| Ethylation | 68% | Temperature control |
| Amidation | 82% | Stoichiometry of acyl chloride |
| Salt formation | 95% | Anti-solvent selection |
The cyclization step demonstrates remarkable efficiency compared to alternative Pictet-Spengler approaches (typically 45–60% yield). However, the ethylation remains a bottleneck due to competing elimination pathways.
Industrial-Scale Considerations
Economic analysis reveals two cost drivers:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
